BOC-FlFlF

Description

Properties

IUPAC Name |

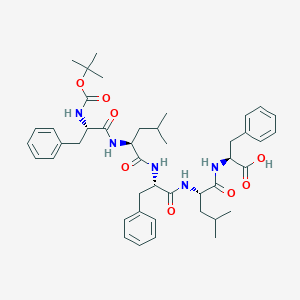

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZQSPFQJCBJQ-LTLCPEALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933330 | |

| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148182-34-7 | |

| Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of BOC-FlFlF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-FlFlF, also known as Boc-Phe-dLeu-Phe-dLeu-Phe or BOC2, is a synthetic peptide that has garnered significant attention in immunological and pharmacological research. It is widely recognized as a selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor pivotal in innate immunity and inflammatory responses. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: FPR1 Antagonism

The primary mechanism of action of this compound is its competitive antagonism of Formyl Peptide Receptor 1 (FPR1)[1][2][3]. FPR1 is predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and plays a crucial role in recognizing N-formylated peptides derived from bacteria or damaged mitochondria. This recognition event triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

This compound, by binding to FPR1, prevents the binding of endogenous and exogenous agonists, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), thereby inhibiting the downstream signaling pathways. This antagonistic activity has been demonstrated to suppress key cellular responses integral to the inflammatory process.

It is important to note that while this compound is a potent FPR1 antagonist, its selectivity can be concentration-dependent. At higher concentrations (above 10 µM), it may also exhibit inhibitory effects on Formyl Peptide Receptor 2 (FPR2/ALX)[4][5][6].

Interestingly, the stereoisomer of the related peptide l-BOC2 (this compound), the all-d-enantiomer (d-BOC2), exhibits a distinct mechanism, acting as a pro-angiogenic agent through FPR3, and lacks the VEGF antagonist activity of the l-form[7][8]. This highlights the stereospecificity of these peptide interactions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with its primary target and its inhibitory effects on cellular functions.

| Parameter | Value | Cell Line/System | Description | Reference |

| Binding Affinity | ||||

| KD | 230 nM | Not specified (determined by intracellular calcium mobilization assay) | Apparent dissociation constant, indicating the affinity of this compound for FPR1. | [1] |

| Ki | 1.46 µM | Differentiated HL-60 cells | Inhibition constant, reflecting the binding affinity to FPR. | [3] |

| Inhibitory Potency | ||||

| IC50 | 2000 nM | HL-60 cells | Concentration required to inhibit 50% of the fMLP-induced response. | [1] |

| EC50 | 0.25 µM | Neutrophils | Concentration that produces 50% of the maximal inhibition of fMLP-induced superoxide production. | [1] |

| Ki (Calcium influx) | 0.43 µM | Differentiated HL-60 cells | Inhibition constant for the fMLP-induced increase in intracellular calcium. | [3] |

| Ki (Superoxide formation) | 1.04 µM | Differentiated HL-60 cells | Inhibition constant for the fMLP-induced superoxide formation. | [3] |

| Ki (β-glucuronidase release) | 1.82 µM | Differentiated HL-60 cells | Inhibition constant for the fMLP-induced β-glucuronidase release. | [3] |

Signaling Pathway

This compound acts by blocking the canonical G protein-coupled signaling pathway initiated by FPR1 agonists. The following diagram illustrates this inhibitory action.

Caption: this compound competitively inhibits fMLP binding to FPR1, blocking downstream signaling.

Experimental Protocols

The following are representative methodologies used to characterize the mechanism of action of this compound.

Intracellular Calcium Mobilization Assay

Objective: To determine the inhibitory effect of this compound on agonist-induced intracellular calcium release.

Methodology:

-

Cell Culture: Human promyelocytic leukemia cells (HL-60) are cultured and differentiated into a neutrophil-like phenotype using dimethyl sulfoxide (DMSO).

-

Fluorescent Dye Loading: Differentiated HL-60 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological buffer.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 5-10 minutes) at 37°C.

-

Agonist Stimulation: The FPR1 agonist, fMLP, is added to the cell suspension to induce intracellular calcium mobilization.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer or a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is quantified by comparing the peak fluorescence in the presence and absence of the antagonist. IC50 values are calculated from the dose-response curves.

Superoxide Production Assay

Objective: To assess the ability of this compound to inhibit agonist-induced superoxide anion production in neutrophils.

Methodology:

-

Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Antagonist Pre-treatment: Isolated neutrophils are pre-treated with various concentrations of this compound for a defined time (e.g., 5 minutes).

-

Agonist Stimulation: The cells are then stimulated with fMLP in the presence of a detection reagent, such as cytochrome c or luminol.

-

Detection:

-

Cytochrome c Reduction: The reduction of cytochrome c by superoxide anions is measured spectrophotometrically as an increase in absorbance at 550 nm.

-

Luminol-enhanced Chemiluminescence: The light emission from the reaction of luminol with superoxide is measured using a luminometer.

-

-

Data Analysis: The inhibition of superoxide production by this compound is determined by comparing the results from treated and untreated cells. EC50 values are derived from the concentration-inhibition curves.

Caption: Workflow for assessing this compound's inhibition of superoxide production.

Conclusion

This compound serves as a valuable research tool for elucidating the physiological and pathological roles of FPR1. Its well-characterized mechanism as a selective antagonist allows for the targeted inhibition of FPR1-mediated inflammatory pathways. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with this important pharmacological agent. Understanding the nuances of its activity, including concentration-dependent effects and stereospecificity, is crucial for the accurate interpretation of experimental results and the potential development of novel therapeutics targeting the formyl peptide receptor family.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unibs.it [iris.unibs.it]

- 8. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BOC-FLFLF: Structure, Properties, and Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-FLFLF, also known as Boc-Phe-Leu-Phe-Leu-Phe or Boc-2, is a synthetic N-terminally protected pentapeptide that functions as a potent and selective antagonist for the Formyl Peptide Receptor 1 (FPR1). FPRs are a family of G protein-coupled receptors (GPCRs) integral to the innate immune response, primarily expressed on phagocytic leukocytes like neutrophils. By binding to FPRs, endogenous and exogenous ligands, such as N-formyl peptides from bacteria, trigger inflammatory responses including chemotaxis, degranulation, and superoxide production. This compound serves as a critical research tool for investigating the roles of FPR1 in inflammation and has potential applications in the development of anti-inflammatory therapeutics.

Chemical Structure and Properties

This compound is characterized by a tert-butyloxycarbonyl (Boc) group protecting the N-terminus of a five-amino-acid peptide chain. The sequence consists of alternating Phenylalanine (F) and Leucine (L) residues. The bulky Boc group is crucial for its antagonistic activity, as it replaces the N-formyl group that typically defines agonistic ligands for FPR1.

A common variant, Boc-Phe-dLeu-Phe-dLeu-Phe (BOC2), incorporates D-Leucine, which can enhance stability and potency.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Full Name | tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine | |

| Synonyms | Boc-Phe-Leu-Phe-Leu-Phe, this compound-OH, Boc-2 | |

| CAS Number | 73572-58-4 | |

| Molecular Formula | C₄₄H₅₉N₅O₈ | |

| Molecular Weight | 786.0 g/mol (or 785.99 g/mol ) | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Solubility | Slightly soluble in Chloroform and Methanol (0.1-1 mg/ml) | |

| Storage Conditions | Store at -20°C, protect from light and moisture | |

| Stability | ≥ 2 years at -20°C |

Biological Activity and Mechanism of Action

This compound exerts its biological effects by selectively binding to and inhibiting Formyl Peptide Receptor 1 (FPR1). This antagonism prevents the downstream signaling cascades normally initiated by FPR1 agonists like N-formyl-Met-Leu-Phe (fMLP).

Receptor Selectivity and Potency

This compound demonstrates preferential inhibition of FPR1. While it can affect other receptors like FPRL1 (FPR2) at higher concentrations (e.g., >10 µM), it is considered highly selective for FPR1 at lower concentrations. Its D-amino acid counterpart, Boc-Phe-dLeu-Phe-dLeu-Phe, is also a selective FPR1 antagonist.

The antagonistic potency of this compound has been quantified through various in vitro assays, demonstrating its ability to inhibit key cellular responses associated with neutrophil activation.

Table 2: Pharmacological Data for this compound

| Parameter | Assay / Cell Type | Value | Reference(s) |

| Kᵢ (Inhibition Constant) | Overall FPR antagonism | 1.46 µM | |

| Kᵢ (Inhibition Constant) | Inhibition of fMLP-induced Ca²⁺ increase (HL-60 cells) | 0.43 µM | |

| Kᵢ (Inhibition Constant) | Inhibition of fMLP-induced superoxide formation (HL-60 cells) | 1.04 µM | |

| Kᵢ (Inhibition Constant) | Inhibition of fMLP-induced β-glucuronidase release (HL-60 cells) | 1.82 µM | |

| Kₑ (Dissociation Constant) | Intracellular calcium mobilization assay | 230 nM | |

| EC₅₀ (Half Max. Effect. Conc.) | Inhibition of fMLP-induced superoxide production (neutrophils) | 0.25 µM |

Signaling Pathway

The mechanism of action involves the competitive blockade of the FPR1, a G protein-coupled receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammatory responses.

An In-depth Technical Guide on the Discovery and Synthesis of BOC-Phe-dLeu-Phe-dLeu-Phe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the pentapeptide BOC-Phe-dLeu-Phe-dLeu-Phe. This peptide, a selective antagonist of Formyl Peptide Receptor 1 (FPR1), holds significant potential in the study and therapeutic intervention of inflammatory processes. This document details the synthetic protocols, quantitative biological data, and the underlying signaling pathways associated with its mechanism of action. All experimental methodologies are described to facilitate replication and further investigation by researchers in the field.

Introduction

BOC-Phe-dLeu-Phe-dLeu-Phe, also referred to as Boc-FlFlF, is a synthetic pentapeptide that has been identified as a selective antagonist for Formyl Peptide Receptor 1 (FPR1). FPRs are a family of G protein-coupled receptors (GPCRs) predominantly expressed on phagocytic leukocytes and are key regulators of innate immunity and inflammation. The ability of BOC-Phe-dLeu-Phe-dLeu-Phe to selectively inhibit FPR1 makes it a valuable tool for investigating the roles of this receptor in various physiological and pathological processes. Furthermore, its antagonistic properties suggest its potential as a therapeutic agent for inflammatory diseases.

Synthesis of BOC-Phe-dLeu-Phe-dLeu-Phe

The synthesis of BOC-Phe-dLeu-Phe-dLeu-Phe is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) protection chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Solid-Phase Peptide Synthesis Protocol

The following is a generalized protocol for the manual solid-phase synthesis of a peptide sequence like BOC-Phe-dLeu-Phe-dLeu-Phe.

Materials:

-

Merrifield resin (or other suitable resin for C-terminal carboxylic acid)

-

Boc-L-Phenylalanine (Boc-Phe-OH)

-

Boc-D-Leucine (Boc-dLeu-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt as coupling agents

-

Scavengers (e.g., anisole, p-cresol) for cleavage

-

Diethyl ether

-

Acetonitrile (ACN) for purification

-

HPLC grade water

Protocol Steps:

-

Resin Preparation: The synthesis begins with a suitable resin, which is washed and swelled in an appropriate solvent like DCM.

-

First Amino Acid Coupling: The C-terminal amino acid, in this case, Boc-Phe-OH, is coupled to the resin. The carboxylic acid group of the amino acid is activated using a coupling agent (e.g., DCC) and then reacted with the functional groups on the resin.

-

Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed using an acid, typically TFA in DCM. This exposes a free amine group for the next coupling step.

-

Neutralization: The protonated N-terminus is neutralized with a base, such as DIEA in DMF, to prepare it for the subsequent coupling reaction.

-

Subsequent Amino Acid Coupling: The next Boc-protected amino acid (Boc-dLeu-OH) is activated and coupled to the free amine on the resin-bound peptide. This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence (Phe, dLeu, Phe).

-

Final Deprotection: After the entire peptide sequence is assembled, the final N-terminal Boc group is removed.

-

Cleavage from Resin: The completed peptide is cleaved from the resin support using a strong acid, such as anhydrous hydrogen fluoride (HF) or a cocktail containing TFA and scavengers to protect sensitive amino acid side chains.

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, washed, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Biological Activity and Quantitative Data

BOC-Phe-dLeu-Phe-dLeu-Phe functions as a selective antagonist of FPR1. Its biological activity has been characterized through various in vitro assays.

| Parameter | Value | Assay | Cell Type | Reference |

| Apparent Dissociation Constant (KD) | 230 nM | Intracellular Calcium Mobilization | Not Specified | |

| EC50 (fMLF-induced superoxide production inhibition) | 0.25 µM | Superoxide Production Assay | Neutrophils | |

| Ki (FPR antagonist) | 1.46 µM | Not Specified | Differentiated HL-60 cells | |

| Ki (inhibition of intracellular calcium level increase) | 0.43 µM | Intracellular Calcium Mobilization | Differentiated HL-60 cells | |

| Ki (inhibition of superoxide formation) | 1.04 µM | Superoxide Formation Assay | Differentiated HL-60 cells | |

| Ki (inhibition of β-glucuronidase release) | 1.82 µM | β-glucuronidase Release Assay | Differentiated HL-60 cells |

Table 1: Quantitative biological data for BOC-Phe-dLeu-Phe-dLeu-Phe.

Experimental Protocols for Biological Assays

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Protocol:

-

Cells expressing FPR1 (e.g., neutrophils or transfected HL-60 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are pre-incubated with varying concentrations of the antagonist (BOC-Phe-dLeu-Phe-dLeu-Phe) for a specified period.

-

An FPR1 agonist, such as N-formyl-Met-Leu-Phe (fMLF), is added to stimulate the cells.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometer.

-

The inhibitory effect of the antagonist is calculated and used to determine its potency (e.g., KD or IC50).

Superoxide Production Assay

This assay assesses the antagonist's ability to inhibit the production of superoxide radicals, a key function of activated neutrophils.

Protocol:

-

Neutrophils are isolated and pre-treated with different concentrations of BOC-Phe-dLeu-Phe-dLeu-Phe.

-

The cells are then stimulated with an FPR1 agonist (fMLF) to induce the respiratory burst and superoxide production.

-

Superoxide production is measured, often using the reduction of cytochrome c or a chemiluminescence-based method.

-

The concentration-dependent inhibition by the antagonist is determined to calculate the EC50 value.

Signaling Pathways and Mechanism of Action

BOC-Phe-dLeu-Phe-dLeu-Phe exerts its effect by competitively binding to FPR1, thereby blocking the binding of natural agonists like fMLF. This prevents the activation of downstream signaling cascades that are typically initiated by agonist binding.

Diagrams of Key Processes

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of BOC-FlFlF in Inflammation Research

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-Phe-Leu-Phe-Leu-Phe (this compound), a key pharmacological tool in the study of inflammation. We will delve into its mechanism of action, applications in various experimental models, and its role in elucidating the complex signaling pathways governed by Formyl Peptide Receptors (FPRs).

Introduction: Formyl Peptide Receptors and Inflammation

The inflammatory response is a critical component of the innate immune system, orchestrated by a variety of cells and signaling molecules. Among the key players are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) that act as pattern recognition receptors. In humans, this family consists of three members: FPR1, FPR2, and FPR3.

These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages. They recognize N-formyl peptides, which are molecular patterns associated with bacteria or released from damaged host cell mitochondria (Damage-Associated Molecular Patterns or DAMPs). Activation of FPRs, particularly FPR1, triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are essential for host defense but can also contribute to the pathology of inflammatory diseases when dysregulated. Given their central role, FPRs have become attractive therapeutic targets for a range of inflammatory conditions.

This compound: A Selective Antagonist for Probing FPR1 Function

This compound, also known as Boc-2 or Boc-FLFLFL, is a synthetic peptide that functions as a competitive antagonist of FPRs, with a preference for FPR1. By blocking the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), this compound allows researchers to dissect the specific contributions of the FPR1 pathway to various inflammatory processes.

Its utility is, however, concentration-dependent. At lower concentrations (typically below 10 µM), it shows preferential inhibition of FPR1. At higher concentrations, it can also antagonize FPR2 (also known as FPRL1 or ALX). This characteristic makes careful dose selection crucial for interpreting experimental results.

Mechanism of Action and Downstream Signaling

As a GPCR, FPR1 activation by an agonist initiates a well-defined signaling cascade. This compound prevents the initiation of this cascade.

FPR1 Signaling Pathway and Inhibition by this compound

Upon agonist binding, FPR1 couples to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This event triggers multiple downstream pathways:

-

Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently cause the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC).

-

MAPK Pathway Activation: Triggers the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key pathway in cell proliferation and survival.

-

PI3K/Akt Pathway Activation: This pathway is crucial for cell survival and migration.

-

NF-κB Activation: A critical transcription factor that upregulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

This compound acts at the very beginning of this process by competitively occupying the ligand-binding site on FPR1, thus preventing receptor activation and the subsequent inflammatory signaling.

BOC-FlFlF CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (BOC-FlFlF), a widely utilized antagonist of the Formyl Peptide Receptor 1 (FPR1). This document details its physicochemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in inflammation, immunology, and drug development.

Physicochemical Properties

This compound is a synthetic peptide that serves as a crucial tool in studying the physiological and pathological roles of FPR1. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 785.97 - 786.0 g/mol | |

| Molecular Formula | C₄₄H₅₉N₅O₈ | |

| CAS Number | 73572-58-4, 66556-73-8, 148182-34-7 (Note: Discrepancies exist across suppliers) |

Mechanism of Action

This compound functions as a selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes. FPRs are key players in the innate immune response, recognizing N-formyl peptides derived from bacteria or damaged host cells and initiating a pro-inflammatory cascade.

By binding to FPR1, this compound competitively inhibits the binding of endogenous and exogenous agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF). This antagonism blocks downstream signaling pathways, thereby preventing cellular responses like chemotaxis, intracellular calcium mobilization, superoxide production, and degranulation.

Quantitative Biological Data

The inhibitory activity of this compound has been quantified in various in vitro assays. These values are crucial for determining appropriate experimental concentrations and for comparative analysis with other FPR antagonists.

| Parameter | Value | Cell Type / Assay Condition | Source(s) |

| Ki | 1.46 µM | Differentiated HL-60 cells | |

| KD (apparent) | 230 nM | Intracellular calcium mobilization assay | |

| IC₅₀ | ~958 nM | fMIFL-induced NADPH oxidase activity in mouse bone marrow-derived neutrophils | |

| EC₅₀ | 0.25 µM | fMLF-induced superoxide production in neutrophils | |

| Ki (Ca²⁺ influx) | 0.43 µM | fMLF-induced calcium increase in differentiated HL-60 cells | |

| Ki (Superoxide) | 1.04 µM | fMLF-induced superoxide formation in differentiated HL-60 cells | |

| Ki (β-glucuronidase) | 1.82 µM | fMLF-induced β-glucuronidase release in differentiated HL-60 cells |

Experimental Protocols

The following outlines the general methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.

-

Cell Preparation : Leukocytes (e.g., neutrophils or differentiated HL-60 cells) are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation : The cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 5 minutes).

-

Agonist Stimulation : An FPR1 agonist, such as fMLF, is added to the cell suspension to induce calcium mobilization.

-

Data Acquisition : Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time using a fluorometer or a fluorescence plate reader.

-

Data Analysis : The inhibitory effect of this compound is determined by comparing the peak fluorescence in treated cells to that of control cells (agonist alone). The apparent dissociation constant (KD) or IC₅₀ can be calculated from the dose-response curve.

Superoxide Production Assay

This assay assesses the effect of this compound on the production of superoxide anions, a key function of activated phagocytes.

-

Cell Preparation : Isolated neutrophils are suspended in a suitable buffer.

-

Antagonist Pre-incubation : The cells are pre-treated with a range of this compound concentrations.

-

Agonist Stimulation : An FPR agonist (e.g., fMLF) is added to stimulate the assembly and activation of the NADPH oxidase complex.

-

Detection : Superoxide production is measured using a detection reagent such as cytochrome c (which is reduced by superoxide) or luminol/isoluminol (for chemiluminescence-based detection).

-

Data Analysis : The rate of superoxide production is quantified by measuring the change in absorbance or light emission. The EC₅₀ value for this compound is determined from the concentration-response curve.

Conclusion

This compound is a potent and selective antagonist of FPR1, making it an indispensable tool for investigating the roles of this receptor in inflammatory and immune responses. Understanding its physicochemical properties, mechanism of action, and the experimental contexts in which it has been characterized is essential for its effective application in research and drug discovery. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working in these fields.

Understanding the Binding Affinity of BOC-FlFlF to FPR1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic peptide BOC-FlFlF (also known as Boc-Phe-dLeu-Phe-dLeu-Phe or BOC2) to the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor integral to the innate immune response. This document consolidates key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways to facilitate a deeper understanding for researchers in immunology and drug development.

Quantitative Binding and Inhibition Data

This compound is a well-established antagonist of FPR1, effectively inhibiting the actions of FPR1 agonists such as N-formyl-Met-Leu-Phe (fMLP). Its binding affinity and inhibitory concentrations have been characterized across various functional assays.

| Parameter | Value | Cell Type / Assay Condition | Reference |

| Binding Affinity (Ki) | 1.46 µM | Formyl peptide receptor (FPR) antagonist assay. | |

| Inhibitory Constant (Ki) for Calcium Mobilization | 0.43 µM | Differentiated HL-60 cells, induced by fMLP. | |

| Inhibitory Constant (Ki) for Superoxide Formation | 1.04 µM | Differentiated HL-60 cells, induced by fMLP. | |

| Inhibitory Constant (Ki) for β-glucuronidase Release | 1.82 µM | Differentiated HL-60 cells, induced by fMLP. | |

| Apparent Dissociation Constant (KD) | 230 nM | Intracellular calcium mobilization assay. | |

| Half Maximal Effective Concentration (EC50) for Superoxide Production Inhibition | 0.25 µM | Neutrophils, induced by fMLP. | |

| IC50 for fMIFL-induced NADPH oxidase activity | ~958 nM | Mouse bone marrow-derived neutrophils. |

Note: The IUPHAR/BPS Guide to PHARMACOLOGY lists a pKi value range of 6.0 – 6.5 for t-Boc-FLFLF as an antagonist for human FPR1. It is important to note that this compound's selectivity for FPR1 is concentration-dependent; at concentrations above 10 µM, it may also inhibit signaling through the Formyl Peptide Receptor-like 1 (FPRL1/FPR2).

Experimental Protocols

The characterization of this compound's binding and antagonistic properties relies on several key in vitro assays.

Competitive Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a labeled ligand for binding to the receptor.

Caption: Workflow for a competitive binding assay.

Detailed Steps:

-

Cell Culture: Human promyelocytic leukemia HL-60 cells or rat basophilic leukemia (RBL-2H3) cells stably transfected with human FPR1 are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with serum and antibiotics.

-

Pre-incubation: The FPR1-expressing cells are pre-incubated with various concentrations of this compound for 30 minutes at 4°C.

-

Ligand Addition: A fixed, low concentration (e.g., 0.5 nM) of a high-affinity fluorescently labeled FPR1 ligand, such as WKYMVm-FITC, is added to the cell suspension.

-

Incubation: The mixture is incubated for an additional 30 minutes at 4°C to allow for competitive binding to reach equilibrium.

-

Flow Cytometry: The samples are immediately analyzed by flow cytometry to quantify the amount of fluorescent ligand bound to the cells. No washing step is performed to avoid disturbing the binding equilibrium.

-

Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the fluorescent ligand) is determined.

Intracellular Calcium Mobilization Assay

This functional assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Caption: Workflow for a calcium mobilization assay.

Detailed Steps:

-

Cell Preparation: FPR1-expressing cells (e.g., FPR1-HL60 cells or isolated human neutrophils) are washed and resuspended in a suitable buffer.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.

-

Antagonist Pre-treatment: The dye-loaded cells are pre-treated with different concentrations of this compound for a short period (e.g., 5-30 minutes) at room temperature.

-

Agonist Stimulation: A fixed concentration of an FPR1 agonist, such as fMLF (e.g., 5 nM), is added to the cells to induce an increase in intracellular calcium.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometer or a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is measured. The responses in the presence of this compound are normalized to the response induced by the agonist alone (which is set to 100%). An IC50 value is then calculated.

FPR1 Signaling Pathway

Activation of FPR1 by an agonist initiates a cascade of intracellular signaling events, leading to various cellular responses. This compound acts by blocking the initial ligand-receptor interaction, thereby preventing the downstream signaling.

An In-depth Technical Guide to BOC-FlFlF: A Formyl Peptide Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and literature surrounding the N-formyl peptide receptor (FPR) antagonist, BOC-FlFlF (tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine). This document details its chemical properties, mechanism of action, and key in vitro biological activities, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Core Properties and Quantitative Data

This compound is a synthetic peptide that acts as a competitive antagonist of formyl peptide receptors, with a notable preference for FPR1. Its antagonistic properties make it a valuable tool for studying the physiological and pathological roles of FPRs, particularly in the context of inflammation and immune cell trafficking.

Chemical Information:

| Property | Value | Reference |

| Molecular Formula | C44H59N5O8 | |

| Molecular Weight | 786.0 g/mol | |

| CAS Number | 73572-58-4 | |

| Peptide Sequence | Boc-Phe-Leu-Phe-Leu-Phe | |

| Synonyms | Boc-PLPLF, L-BOC-2 |

Biological Activity Data:

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Ki (FPR Antagonism) | 1.46 µM | Differentiated HL-60 cells | |

| Ki (Inhibition of intracellular Ca2+ increase) | 0.43 µM | fMLP-induced in differentiated HL-60 cells | |

| Ki (Inhibition of superoxide formation) | 1.04 µM | fMLP-induced in differentiated HL-60 cells | |

| Ki (Inhibition of β-glucuronidase release) | 1.82 µM | fMLP-induced in differentiated HL-60 cells | |

| EC50 (Inhibition of superoxide production) | 0.25 µM | fMLP-induced in neutrophils | |

| Apparent KD (FPR1 antagonism) | 230 nM | Intracellular calcium mobilization assay |

Synthesis Methodology

This compound is synthesized using solid-phase peptide synthesis (SPPS) with tert-butyloxycarbonyl (Boc) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.

General Boc-SPPS Protocol:

-

Resin Preparation: Start with a suitable resin, such as a Merrifield resin, pre-loaded with the C-terminal amino acid (Phenylalanine).

-

Deprotection: The Boc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base, typically diisopropylethylamine (DIEA), in DCM.

-

Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., DCC/HOBt or HBTU/HATU) and added to the resin to form a new peptide bond. The completion of the reaction is monitored by a qualitative test, such as the ninhydrin (Kaiser) test.

-

Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, an acetic anhydride solution can be used.

-

Cycle Repetition: Steps 2-4 (or 5) are repeated for each subsequent amino acid in the sequence (Leucine, Phenylalanine, Leucine, Phenylalanine).

-

Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the N-terminal Boc group is removed. The peptide is then cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: The crude peptide is precipitated, washed with cold diethyl ether, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR). In its natural state, FPR1 is activated by N-formylated peptides, such as fMLP (N-formylmethionyl-leucyl-phenylalanine), which are commonly found in bacteria or released from damaged mitochondria. This activation triggers a pro-inflammatory cascade. This compound, by binding to FPR1, prevents the binding of agonists like fMLP and thereby inhibits the downstream signaling events.

The signaling cascade initiated by FPR1 activation involves the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC) and NADPH oxidase, culminating in cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound blocks this entire cascade at its inception.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the fMLP-induced increase in intracellular calcium concentration.

Materials:

-

HL-60 cells (differentiated into a neutrophil-like phenotype) or isolated human neutrophils.

-

Fura-2 AM or Fluo-4 AM (calcium indicator dyes).

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

fMLP (agonist).

-

This compound (antagonist).

-

Pluronic F-127.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

Protocol:

-

Cell Preparation: Differentiate HL-60 cells for 5-7 days with DMSO or harvest fresh human neutrophils.

-

Dye Loading: Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL. Add Fura-2 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells to remove excess dye and resuspend in fresh HBSS.

-

Plating: Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature.

-

**Ag

Navigating the Physicochemical Landscape of BOC-FlFlF: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (BOC-FlFlF), a key antagonist of the formyl peptide receptor 1 (FPR1). Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental methodologies for physicochemical characterization, and presents a logical workflow for assessing the viability of similar peptide-based compounds in research and preclinical settings.

Core Compound Information

This compound , also known as Boc-Phe-dLeu-Phe-dLeu-Phe, is a synthetic pentapeptide that serves as a selective antagonist for FPR1, a G protein-coupled receptor implicated in inflammatory responses. Its chemical structure is characterized by the presence of a bulky tert-butoxycarbonyl (Boc) protecting group at the N-terminus, which contributes to its antagonistic activity and influences its physicochemical properties.

Chemical Structure: N-tert-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine CAS Number: 73572-58-4 Molecular Formula: C₄₄H₅₉N₅O₈ Molecular Weight: 786.0 g/mol

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental models. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

| Solvent System | Concentration | Observations |

| 10% DMSO in 90% Corn Oil | 2.5 mg/mL (3.18 mM) | A clear solution is obtainable with the aid of ultrasonication. |

| DMSO | 100 mg/mL (127.23 mM) | Requires ultrasonication for dissolution. |

Qualitative Solubility Data

| Solvent | Solubility |

| Chloroform | Slightly soluble (0.1-1 mg/mL) |

| Methanol | Slightly soluble (0.1-1 mg/mL) |

Stability Data

The stability of this compound under various storage conditions is essential for ensuring its integrity and biological activity over time.

Solid-State Stability

| Storage Temperature | Shelf Life |

| -20°C | ≥ 2 years |

Stock Solution Stability

| Storage Temperature | Duration | Recommendations |

| -80°C | Up to 6 months | Store in a sealed container, protected from moisture and light, preferably under a nitrogen atmosphere. |

| -20°C | Up to 1 month | Store in a sealed container, protected from moisture and light, preferably under a nitrogen atmosphere. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not extensively published. Therefore, this section provides generalized yet detailed methodologies based on standard practices for synthetic peptides.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound powder

-

Selection of solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol, methanol, acetonitrile, chloroform)

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge

-

Analytical balance

-

HPLC system with a UV detector

Methodology:

-

Preparation of Stock Solutions: Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is known to be freely soluble (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Equilibration: Add an excess of this compound powder to a known volume of the test solvent in a series of vials.

-

Incubation: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect an aliquot of the supernatant and analyze it by a validated HPLC method to determine the concentration of the dissolved peptide. The concentration at saturation is the solubility.

Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Studies

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade solvents (acetonitrile, water, trifluoroacetic acid)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

Temperature-controlled chambers

-

Photostability chamber

Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water with 0.1% trifluoroacetic acid

Methodological & Application

Application Notes: The Use of BOC-FlFlF as a Formyl Peptide Receptor 1 Antagonist in In-Vitro Inflammation Assays

Product: BOC-FlFlF (also known as Boc-Phe-dLeu-Phe-dLeu-Phe or BOC2)

Target: Formyl Peptide Receptor 1 (FPR1)

Applications: In-vitro inflammation, inflammasome activation, cytokine secretion, and chemotaxis studies.

Introduction

This compound is a potent and selective antagonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor primarily expressed on immune cells like neutrophils and macrophages. FPR1 plays a crucial role in the innate immune response by recognizing N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or from damaged mitochondria. Activation of FPR1 triggers a cascade of pro-inflammatory events, including chemotaxis, superoxide production, and the activation of the NLRP3 inflammasome.

These application notes provide detailed protocols for using this compound to investigate FPR1-mediated inflammatory pathways in vitro, specifically focusing on the inhibition of NLRP3 inflammasome activation, subsequent caspase-1 activity, and interleukin-1β (IL-1β) secretion.

Mechanism of Action

This compound functions by competitively binding to FPR1, thereby preventing the binding of its agonists. This blockade inhibits the downstream signaling pathways that lead to an inflammatory response. At concentrations below 10 µM, this compound is highly selective for FPR1 over other formyl peptide receptors like FPR2/FPRL1.

Below is a diagram illustrating the inhibitory effect of this compound on the FPR1 signaling pathway leading to inflammasome activation.

Caption: this compound blocks FPR1 activation by agonists like fMLF, inhibiting inflammasome signaling.

Experimental Protocols

The following protocols are designed for use with human monocytic THP-1 cells, a common model for studying inflammasome activation. Similar principles apply to other relevant cell types like primary macrophages or neutrophils.

General Experimental Workflow

A typical experiment to assess the inhibitory effect of this compound on inflammasome activation involves priming the cells, pre-treating with the inhibitor, and then stimulating inflammasome activation.

Caption: General workflow for in-vitro inflammasome inhibition assays using this compound.

Cell Culture and Preparation

-

Cell Line: Human THP-1 monocytes.

-

Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Differentiation (for macrophage-like phenotype):

-

Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a culture flask.

-

Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

-

Incubate for 48-72 hours to allow cells to differentiate and adhere.

-

After incubation, replace the PMA-containing medium with fresh, PMA-free culture medium and rest the cells for 24 hours before starting the experiment.

-

Protocol: NLRP3 Inflammasome Activation and Inhibition

This protocol outlines the core steps for treating cells to assess the effect of this compound.

-

Seeding: Seed differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Gently replace the medium with fresh medium containing 1 µg/mL Lipopolysaccharide (LPS). This step upregulates the expression of NLRP3 and pro-IL-1β. Incubate for 3-4 hours.

-

Inhibitor Pre-treatment: Remove the LPS-containing medium. Add fresh medium containing this compound at the desired concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (e.g., DMSO) must be included. Incubate for 15-30 minutes.

-

Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10-20 µM), directly to the wells.

-

Incubation: Incubate the plate for the appropriate time depending on the downstream assay (e.g., 1-2 hours for Caspase-1 activity, 6-24 hours for IL-1β secretion).

-

Sample Collection: After incubation, centrifuge the plate (300 x g for 5 minutes) and carefully collect the supernatant for IL-1β and LDH assays. The remaining cells can be lysed for Caspase-1 activity or protein analysis.

Protocol: Caspase-1 Activity Assay (Fluorometric)

This assay measures the activity of caspase-1, a direct product of inflammasome activation.

-

Cell Lysis: After collecting the supernatant, wash the cells with PBS

Application Notes and Protocols for the Dissolution of BOC-FlFlF in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-FlFlF, also known as Boc-Phe-dLeu-Phe-dLeu-Phe or BOC2, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a G protein-coupled receptor that plays a crucial role in inflammatory responses by recognizing N-formylated peptides derived from bacteria or mitochondria.[2][3] As a selective blocker of this receptor, this compound is an invaluable tool for studying inflammation, neutrophil activation, and related signaling pathways.[1][4] Proper dissolution and handling of this hydrophobic peptide are critical for obtaining reliable and reproducible results in cell-based assays.

These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with data on its solubility and effective concentrations.

Chemical Properties and Solubility

This compound is a synthetic peptide with limited solubility in aqueous solutions. Organic solvents are necessary to prepare stock solutions for cell culture applications.

| Property | Data |

| Synonyms | BOC2, Boc-Phe-dLeu-Phe-dLeu-Phe |

| Molecular Formula | C44H59N5O8 |

| Molecular Weight | 786.0 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO.[5][6] Slightly soluble in Chloroform and Methanol (0.1-1 mg/mL).[7] |

| Storage (Solid) | Stable for ≥ 2 years at -20°C.[7] |

| Storage (Stock Solution) | 1 month at -20°C; 6 months at -80°C.[1] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of your cell cultures.

-

Weighing the Peptide: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.86 mg of this compound.

-

Initial Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 7.86 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional but Recommended): If the peptide does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes. This can aid in the dissolution of hydrophobic compounds.[6]

-

Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: It is recommended to perform serial dilutions of the stock solution in cell culture medium to reach the final desired concentration. This helps to ensure accurate and homogenous mixing.

-

Important Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

-

-

Example Dilution for a 10 µM Final Concentration:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution.

-

Add the desired volume of this working solution to your cell culture wells. For example, adding 100 µL of the 10 µM working solution to 900 µL of cells in culture will result in a final concentration of 1 µM.

-

-

Mixing: Gently mix the contents of the cell culture plate or flask by swirling or gentle pipetting after adding the this compound working solution.

-

Incubation: Proceed with your experimental incubation time as required.

Effective Concentrations in Cell Culture

The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, based on published data, the following concentration ranges are recommended:

| Application | Effective Concentration Range | Notes |

| Selective FPR1 Antagonism | 1 µM | At this concentration, this compound selectively antagonizes FPR1 without significantly affecting FPR2.[1] |

| Inhibition of fMLF-induced Superoxide Production | EC50 = 0.25 µM | This compound inhibits fMLF-induced superoxide production in neutrophils in a concentration-dependent manner.[1] |

| General In Vitro Use | 1 - 10 µM | To maintain selectivity for FPR1, it is recommended not to exceed a concentration of 10 µM.[4][8] At concentrations above 5 µM, it may begin to inhibit FPR2.[3] |

Signaling Pathway and Experimental Workflow Diagrams

This compound as an Antagonist of the FPR1 Signaling Pathway

Caption: this compound competitively antagonizes the FPR1 receptor, blocking agonist-induced signaling.

Experimental Workflow for this compound Application in Cell Culture

Caption: Workflow for preparing and using this compound in cell culture experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclosporin H, Boc-MLF and this compound are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomol.com [biomol.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

Applications of BOC-FlFlF in Neutrophil Activation Studies: A Detailed Guide for Researchers

Introduction

N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (BOC-FlFlF), also known as Boc-2, is a synthetic peptide that serves as a competitive antagonist for formyl peptide receptors (FPRs). These G protein-coupled receptors are pivotal in the innate immune response, recognizing formylated peptides derived from bacteria and mitochondria, and subsequently triggering neutrophil activation. In human neutrophils, two key receptors are FPR1 and FPR2 (also known as FPRL1). This compound has been instrumental in dissecting the specific roles of these receptors in various neutrophil functions, including chemotaxis, degranulation, and calcium mobilization.

This application note provides detailed protocols for utilizing this compound in neutrophil activation studies, presents quantitative data on its inhibitory effects, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Profile of this compound

This compound exhibits preferential antagonism for FPR1 over FPR2, a characteristic that is crucial for designing and interpreting experiments aimed at differentiating the functions of these two receptors. However, this selectivity is highly dependent on the concentration used. At lower micromolar concentrations, this compound primarily inhibits FPR1, while at higher concentrations, it also demonstrates antagonistic effects on FPR2. For specific FPR1 inhibition, it is recommended to use concentrations below 10 µM. For more specific antagonism, co-use with other antagonists like the FPR1-specific Cyclosporin H or the FPR2-specific WRW4 peptide is often employed.

| Antagonist | Target Receptor(s) | Typical Inhibitory Concentration Range (Neutrophils) | Reference |

| This compound (Boc-2) | FPR1 > FPR2 | FPR1: Low µM range FPR2: High µM range (>10 µM) | |

| Cyclosporin H | FPR1 (specific) | Varies by assay | |

| WRW4 | FPR2 (specific) | Varies by assay |

Signaling Pathways in Neutrophil Activation

The activation of neutrophils by formyl peptides is mediated through FPR1 and FPR2, which couple to heterotrimeric G proteins to initiate a cascade of intracellular signaling events. The diagram below illustrates the general signaling pathway upon agonist binding to FPRs.

Caption: FPR1/FPR2 signaling cascade in neutrophils.

Experimental Workflow for Studying Neutrophil Activation

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on neutrophil activation.

Application Notes and Protocols: Utilizing BOC-FlFlF for the Investigation of FPR1 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, such as neutrophils. It plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria. Activation of FPR1 triggers a cascade of intracellular signaling events, leading to essential inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

BOC-FlFlF, also known as Boc-2, is a synthetic peptide antagonist of FPR1. By competitively blocking the binding of agonists like fMLF (N-formylmethionyl-leucyl-phenylalanine), this compound serves as a valuable tool for dissecting the intricacies of FPR1-mediated signaling pathways. These application notes provide detailed protocols and quantitative data for the use of this compound in studying FPR1 signaling. However, it is important to note that at higher concentrations, this compound may also exhibit inhibitory effects on Formyl Peptide Receptor 2 (FPR2).[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound on FPR1-mediated responses has been quantified in various functional assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | Cell Type | Agonist | IC50 of this compound (approx.) | Reference |

| NADPH Oxidase Activity | Mouse Bone Marrow-Derived Neutrophils | fMIFL | 958 nM | [2] |

| Chemotaxis | Human Neutrophils | fMLF | 5 - 16 µM | [3] |

FPR1 Signaling Pathway

Upon agonist binding, FPR1 activates heterotrimeric G proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits initiate downstream signaling cascades, primarily through Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). This compound acts by blocking the initial ligand-receptor interaction, thereby inhibiting all subsequent downstream events.

Caption: FPR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments to study FPR1 signaling using this compound are provided below.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon FPR1 activation.

Experimental Workflow:

Caption: Workflow for the calcium mobilization assay.

Protocol:

-

Cell Preparation:

-

Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.

-

Load the isolated neutrophils with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

-

Wash the cells twice with a calcium-containing buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

-

Resuspend the cells in the same buffer at a concentration of 1-2 x 10^6 cells/mL.

-

-

Treatment and Measurement:

-

Aliquot the cell suspension into a 96-well plate suitable for fluorescence measurements.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle control (e.g., DMSO) for 10-15 minutes at room temperature.

-

Measure the baseline fluorescence using a fluorometric plate reader or a flow cytometer.

-

Add the FPR1 agonist, fMLF (e.g., 100 nM final concentration), to stimulate the cells.

-

Immediately begin recording the change in fluorescence over time for 2-5 minutes.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different wavelengths.

-

Plot the fluorescence ratio or intensity as a function of time to visualize the calcium flux.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the percentage inhibition of the fMLF-induced calcium response against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

-

NADPH Oxidase Activity Assay (Superoxide Production)

This assay quantifies the production of superoxide, a key reactive oxygen species generated by the NADPH oxidase enzyme complex upon FPR1 activation.

Experimental Workflow:

Caption: Workflow for the NADPH oxidase activity assay.

Protocol:

-

Cell Preparation:

-

Isolate neutrophils as described in the calcium mobilization protocol.

-

Resuspend the cells in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10^6 cells/mL.

-

-

Treatment and Measurement (Cytochrome c Reduction Method):

-

In a 96-well plate, add the neutrophil suspension.

-

Add cytochrome c (e.g., 50-100 µM final concentration).

-

Pre-incubate with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the reaction by adding fMLF (e.g., 1 µM final concentration).

-

Immediately measure the change in absorbance at 550 nm over time using a spectrophotometric plate reader.

-

-

Data Analysis:

-

Calculate the rate of superoxide production from the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c.

-

Determine the percentage inhibition of superoxide production for each this compound concentration.

-

Plot the percentage inhibition against the this compound concentration and calculate the IC50 value.

-

Chemotaxis Assay

This assay assesses the directed migration of cells towards a chemoattractant, a primary function mediated by FPR1.

Experimental Workflow:

Caption: Workflow for the chemotaxis assay.

Protocol:

-

Cell and Chamber Preparation:

-

Isolate neutrophils and resuspend them in a suitable assay medium (e.g., RPMI with 0.1% BSA) at a concentration of 2-5 x 10^6 cells/mL.

-

Use a chemotaxis chamber, such as a Transwell plate with a polycarbonate membrane (e.g., 3-5 µm pore size).

-

-

Chemotaxis Assay:

-

Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle for 15-30 minutes at room temperature.

-

In the lower chamber of the Transwell, add the chemoattractant fMLF (e.g., 10 nM) diluted in assay medium. Add assay medium alone to control wells.

-

Add the pre-treated cell suspension to the upper chamber of the Transwell.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

-

Data Analysis:

-

After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several fields of view under a microscope.

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound.

-

Plot the percentage inhibition against the this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a potent and widely used antagonist for studying FPR1 signaling. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this tool in their investigations of inflammatory processes, immune cell function, and the development of novel therapeutics targeting the FPR1 pathway. Careful consideration of its potential off-target effects on FPR2 at higher concentrations is recommended for accurate data interpretation.

References

Application Notes and Protocols for BOC-FlFlF in In-Vivo Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-FlFlF, also known as BOC2, is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor predominantly expressed on leukocytes, particularly neutrophils, and plays a crucial role in mediating the inflammatory response to N-formylated peptides derived from bacteria or damaged mitochondria. By blocking the activation of FPR1, this compound serves as a valuable tool for investigating the role of this receptor in various inflammatory processes and for evaluating the therapeutic potential of targeting the FPR1 signaling pathway. These application notes provide detailed protocols for the use of this compound in common in-vivo models of acute inflammation.

Mechanism of Action

This compound competitively binds to FPR1, preventing the binding of its agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF). This blockade inhibits the downstream signaling cascade, which includes G-protein activation, intracellular calcium mobilization, activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, and subsequent cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species (ROS) by neutrophils.

FPR1 Signaling Pathway Blockade by this compound

Caption: this compound blocks FPR1 activation and subsequent inflammatory signaling.

Experimental Protocols

The following are detailed protocols for two widely used in-vivo models of acute inflammation, adapted for the evaluation of this compound's anti-inflammatory effects.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response triggered by bacterial endotoxins.

Experimental Workflow

Caption: Workflow for the LPS-induced systemic inflammation model.

Methodology

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Groups:

-

Group 1: Vehicle control (e.g., saline with 1% DMSO) + Saline

-

Group 2: Vehicle control + LPS

-

Group 3: this compound (low dose) + LPS

-

Group 4: this compound (high dose) + LPS

-

Group 5: Dexamethasone (positive control) + LPS

-

-

Pre-treatment: Administer this compound or vehicle control via intraperitoneal (i.p.) injection 30-60 minutes prior to LPS challenge. A suggested starting dose for this compound is 1 mg/kg, with a higher dose of 5 or 10 mg/kg for dose-response studies.

-

Inflammation Induction: Administer LPS (from E. coli, serotype O111:B4) at a dose of 1-5 mg/kg via i.p. injection.

-

Monitoring: Observe the animals for clinical signs of inflammation (e.g., lethargy, piloerection) at regular intervals.

-

Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture for serum preparation. Tissues such as the liver and lungs can also be harvested for further analysis.

-

Endpoint Analysis:

-

Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

-

Analyze tissue homogenates for cytokine levels and myeloperoxidase (MPO) activity as a measure of neutrophil infiltration.

-

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages (In-Vitro Data)

| Treatment Group | IL-6 Production (pg/mL) | % Inhibition |

| Control | 50 ± 5 | - |

| LPS (1 µg/mL) | 500 ± 40 | 0% |

| LPS + Ac9-12 (FPR1 Agonist) | 650 ± 55 | - |

| LPS + Ac9-12 + BOC2 (10 µM) | 510 ± 45 | 93.3% (of agonist effect) |

Data are presented as mean ± SEM. BOC2 (this compound) significantly reversed the effect of the FPR1 agonist Ac9-12 on IL-6 production in LPS-stimulated macrophages.

Carr

Application Notes and Protocols for Calcium Mobilization Assays Using BOC-FlFlF

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mobilization assays are a cornerstone of drug discovery and signal transduction research, particularly for G-protein coupled receptors (GPCRs). This document provides detailed application notes and protocols for utilizing BOC-FlFlF, a selective antagonist of the Formyl Peptide Receptor 1 (FPR1), in calcium mobilization assays. FPR1 is a key player in inflammatory responses, making it an attractive target for therapeutic intervention. This compound, also known as Boc-Phe-D-Leu-Phe-D-Leu-Phe, allows for the specific investigation of FPR1-mediated signaling pathways.

These notes offer a comprehensive guide, from the underlying signaling pathways to detailed experimental procedures and data analysis, enabling researchers to effectively employ this compound in their studies.

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist that selectively targets FPR1. At concentrations below 10 µM, it preferentially inhibits FPR1-mediated signaling without significantly affecting the closely related Formyl Peptide Receptor-like 1 (FPRL1). FPR1 is a Gαi-coupled receptor. Upon activation by an agonist, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF), FPR1 initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).

The binding of an agonist to FPR1 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein by catalyzing the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit dissociates from the Gβγ dimer. The Gβγ subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular calcium can be detected using fluorescent calcium indicators.

Figure 1: FPR1 Signaling Pathway to Calcium Mobilization.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound in inhibiting FPR1-mediated responses.

| Parameter | Value | Cell Type | Assay Endpoint | Reference |

| Apparent KD | 230 nM | Not Specified | Intracellular Calcium Mobilization | |

| IC50 | 0.63 µM | Neutrophils | fMLF-induced Superoxide Production | |

| IC50 | ~5-16 µM | Neutrophils | fMLF-induced Chemotaxis |

Note: IC₅₀ values are dependent on the concentration of the agonist used in the assay.

Experimental Protocols

Materials and Reagents

-